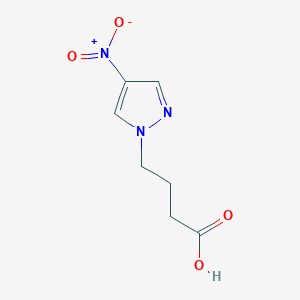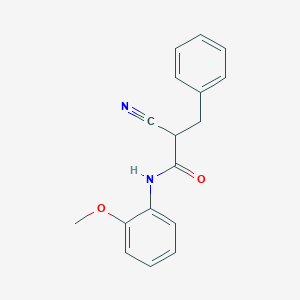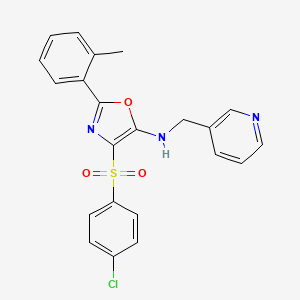
N-(2,5-dichlorophenyl)-8-methoxy-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the chromene core, followed by the introduction of the methoxy, amide, and dichlorophenyl groups. The exact synthesis pathway would depend on the available starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the chromene ring system, the methoxy group attached to the 8-position of the chromene, and the amide group linked to the 2,5-dichlorophenyl group .Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions, the methoxy group could undergo demethylation under certain conditions, and the aromatic rings could undergo electrophilic substitution reactions .科学的研究の応用
Cytotoxic Activity in Cancer Research
N-(2,5-dichlorophenyl)-8-methoxy-2H-chromene-3-carboxamide has been studied for its potential in cancer research. A study by El Gaafary et al. (2021) involved the synthesis of a similar compound, 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, and evaluated its cytotoxic activity against various human cancer cell lines. The compound demonstrated promising cytotoxic activities, suggesting its potential in cancer treatment research (El Gaafary et al., 2021).
Antimicrobial Activity
Another aspect of research on this compound involves its antimicrobial properties. Ukhov et al. (2021) synthesized a series of N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides, closely related to N-(2,5-dichlorophenyl)-8-methoxy-2H-chromene-3-carboxamide. These compounds exhibited notable antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Ukhov et al., 2021).
Neuroprotective Effects in Alzheimer's Research
In the field of neurology, particularly Alzheimer's research, Saeedi et al. (2017) explored the synthesis of chromenones linked to the 1,2,3-triazole ring system, including a compound similar to N-(2,5-dichlorophenyl)-8-methoxy-2H-chromene-3-carboxamide. One of these compounds showed significant anti-acetylcholinesterase activity and a neuroprotective effect against H2O2-induced cell death in PC12 neurons, which is promising for Alzheimer's disease research (Saeedi et al., 2017).
Photodynamic and Photochromic Properties
Fang et al. (2015) investigated the photodynamics of a naphthopyran dye, a relative of N-(2,5-dichlorophenyl)-8-methoxy-2H-chromene-3-carboxamide, focusing on its photochromic properties. This research is relevant in the development of photochromic materials and their potential applications in various fields, including material science and optical technologies (Fang et al., 2015).
作用機序
特性
IUPAC Name |
N-(2,5-dichlorophenyl)-8-methoxy-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO3/c1-22-15-4-2-3-10-7-11(9-23-16(10)15)17(21)20-14-8-12(18)5-6-13(14)19/h2-8H,9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDGFCIPJVDDMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(=C2)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2464846.png)

![2-[5-(2-chlorophenyl)-1H-1,2,4-triazol-1-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2464848.png)
![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2464849.png)
![4-[6-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine](/img/structure/B2464852.png)

![1'-(2-((4-fluorophenyl)thio)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2464854.png)


![2-({2-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)aniline](/img/structure/B2464859.png)

![2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2464863.png)
![N-[1-(2H-1,2,3,4-tetrazol-5-yl)cyclopentyl]benzamide](/img/structure/B2464864.png)